Methyl 4-[(2E)-3-(2H-1,3-benzodioxol-5-YL)-2-[(2-methoxyphenyl)formamido]prop-2-enamido]benzoate
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Overview
Description
Methyl 4-[(2E)-3-(2H-1,3-benzodioxol-5-YL)-2-[(2-methoxyphenyl)formamido]prop-2-enamido]benzoate is a complex organic compound with a unique structure that includes a benzodioxole ring, a methoxyphenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2E)-3-(2H-1,3-benzodioxol-5-YL)-2-[(2-methoxyphenyl)formamido]prop-2-enamido]benzoate typically involves multiple steps. One common method includes the Claisen-Schmidt condensation reaction between an aldehyde and a ketone using basic or acidic catalysis . The reaction conditions often involve the use of ethanol as a solvent and potassium hydroxide (KOH) as a catalyst under ultrasonic irradiation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2E)-3-(2H-1,3-benzodioxol-5-YL)-2-[(2-methoxyphenyl)formamido]prop-2-enamido]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Common Reagents and Conditions
The common reagents and conditions used in these reactions vary depending on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzodioxole ring may lead to the formation of carboxylic acids, while reduction of the ester group may yield alcohols.
Scientific Research Applications
Methyl 4-[(2E)-3-(2H-1,3-benzodioxol-5-YL)-2-[(2-methoxyphenyl)formamido]prop-2-enamido]benzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme-substrate interactions and protein-ligand binding.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 4-[(2E)-3-(2H-1,3-benzodioxol-5-YL)-2-[(2-methoxyphenyl)formamido]prop-2-enamido]benzoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, stabilizing the complex and preventing the enzyme from catalyzing its reaction.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2E)-3-(1,3-benzodioxol-5-yl)acrylate
- N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide
Uniqueness
Methyl 4-[(2E)-3-(2H-1,3-benzodioxol-5-YL)-2-[(2-methoxyphenyl)formamido]prop-2-enamido]benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its benzodioxole ring and methoxyphenyl group contribute to its stability and reactivity, while the benzoate ester enhances its solubility and bioavailability.
Properties
IUPAC Name |
methyl 4-[[(E)-3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]prop-2-enoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O7/c1-32-21-6-4-3-5-19(21)24(29)28-20(13-16-7-12-22-23(14-16)35-15-34-22)25(30)27-18-10-8-17(9-11-18)26(31)33-2/h3-14H,15H2,1-2H3,(H,27,30)(H,28,29)/b20-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INTQUHKSJMKIAV-DEDYPNTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(=CC2=CC3=C(C=C2)OCO3)C(=O)NC4=CC=C(C=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)N/C(=C/C2=CC3=C(C=C2)OCO3)/C(=O)NC4=CC=C(C=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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